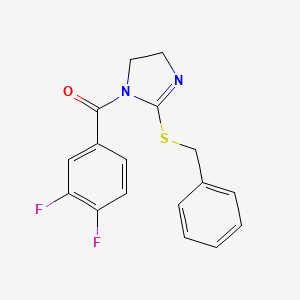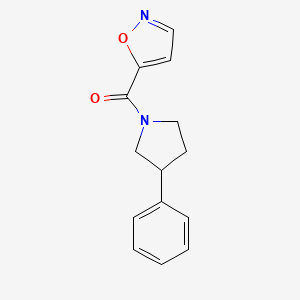![molecular formula C22H17F2N3O2S2 B2507153 2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide CAS No. 1794794-40-3](/img/structure/B2507153.png)
2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential herbicidal and antiviral activities. The molecule features a thieno[3,2-d]pyrimidin core, which is a common scaffold in medicinal chemistry due to its biological relevance and potential for chemical modification .
Synthesis Analysis
The synthesis of related compounds typically involves starting materials such as 4-fluoro-aniline and various esters or acids. For instance, a series of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides were synthesized from 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . Another synthesis route for thieno[2,3-d]pyrimidine derivatives involves the conversion of 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one to a bromo-substituted compound followed by an Ullmann reaction .
Molecular Structure Analysis
The molecular structure of related compounds shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined to the benzene ring, and intramolecular hydrogen bonds stabilize this conformation . Quantum chemical insights into the molecular structure of a similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, reveal near-planarity between the phenyl ring and the pyrimidine ring, with strong hydrogen-bonded interactions .
Chemical Reactions Analysis
The thieno[3,2-d]pyrimidin core is amenable to various chemical reactions, which can be utilized to synthesize derivatives with different substituents that may affect biological activity. For example, the Ullmann reaction is used to introduce arylthio substituents into the thieno[2,3-d]pyrimidine scaffold . These reactions are crucial for creating a library of compounds for biological testing.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using techniques such as 1H NMR, IR, mass spectrum, and elemental analyses . The vibrational assignments of the molecules can be supported by normal coordinate analysis, force constants, and potential energy distributions . These properties are essential for understanding the behavior of the compounds in biological systems and for optimizing their pharmacokinetic profiles.
Wissenschaftliche Forschungsanwendungen
Dual Inhibitory Activities
A study on thieno[2,3-d]pyrimidine derivatives demonstrated potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. This dual inhibition suggests a promising avenue for the development of antitumor agents, offering a multifaceted approach to cancer therapy (Gangjee et al., 2008).
Antitumor Activity
Another research effort synthesized and evaluated a series of thieno[3,2-d]pyrimidine derivatives for their antitumor activities. These compounds exhibited potent anticancer effects comparable to doxorubicin on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This underscores the potential of such compounds in cancer treatment, offering new avenues for the development of anticancer therapeutics (Hafez et al., 2017).
Antibacterial Activities
Research on oxazolidinone analogs, a class related to the thieno[3,2-d]pyrimidine structure, revealed novel compounds with significant antibacterial activities against a variety of clinically important human pathogens. These findings highlight the potential application of structurally related compounds in combating bacterial infections, addressing the growing concern of antibiotic resistance (Zurenko et al., 1996).
Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related to the chemical structure of interest, was reported for selective ligands of the translocator protein (18 kDa), an important target in neuroinflammation and neurodegeneration studies. Such compounds, particularly those designed with a fluorine atom, allow for labeling with fluorine-18, enabling in vivo imaging using positron emission tomography (PET) for diagnostic purposes (Dollé et al., 2008).
Synthesis and Design Strategies
The synthesis and evaluation of thiazolo[3,2-a]pyrimidines and related compounds for anti-inflammatory and antinociceptive activity provide insights into the chemical modifications that enhance biological activity. These studies contribute to the understanding of structure-activity relationships, aiding in the design of more effective therapeutic agents (Alam et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(4-fluoro-2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c1-13-11-15(24)5-8-18(13)27-21(29)20-17(9-10-30-20)25-22(27)31-12-19(28)26(2)16-6-3-14(23)4-7-16/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYJILVJBUHRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)



![(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2507075.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)



![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide](/img/structure/B2507084.png)
![N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507085.png)


